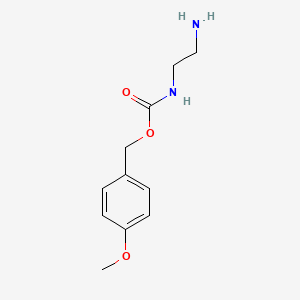
(4-Methoxyphenyl)methyl (2-aminoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)methyl (2-aminoethyl)carbamate is an organic compound that features a methoxyphenyl group attached to a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl (2-aminoethyl)carbamate typically involves the reaction of (4-methoxyphenyl)methanol with (2-aminoethyl)isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage. Common reagents used in this synthesis include catalysts such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for reduction steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxyphenyl)methyl (2-aminoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (4-hydroxyphenyl)methyl (2-aminoethyl)carbamate.
Reduction: Formation of (4-methoxyphenyl)methyl (2-aminoethyl)amine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)methyl (2-aminoethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)methyl (2-aminoethyl)carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxyphenyl)aminomethylphenol: Similar structure but with an aminomethyl group instead of a carbamate.
(4-Methoxyphenyl)methylamine: Lacks the carbamate group, making it less versatile in certain reactions.
(4-Methoxyphenyl)carbamate: Similar but without the aminoethyl group, affecting its reactivity and applications
Uniqueness
(4-Methoxyphenyl)methyl (2-aminoethyl)carbamate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Propiedades
Número CAS |
172476-21-0 |
|---|---|
Fórmula molecular |
C11H16N2O3 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl N-(2-aminoethyl)carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-15-10-4-2-9(3-5-10)8-16-11(14)13-7-6-12/h2-5H,6-8,12H2,1H3,(H,13,14) |
Clave InChI |
WYRYVABMDMIKFR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


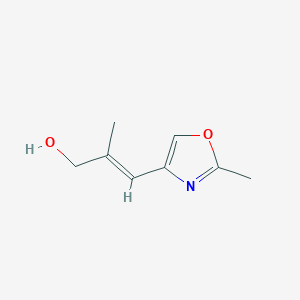
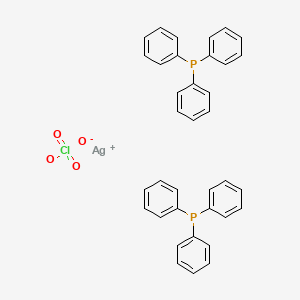
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
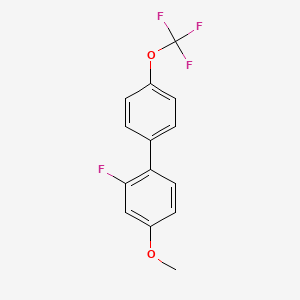
![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
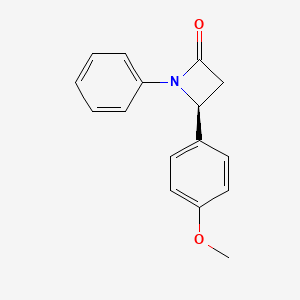

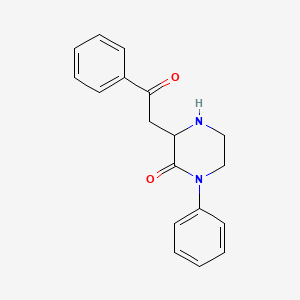
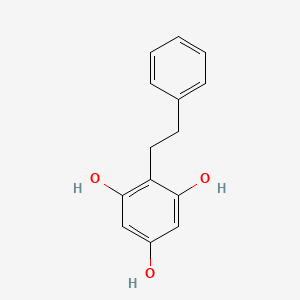
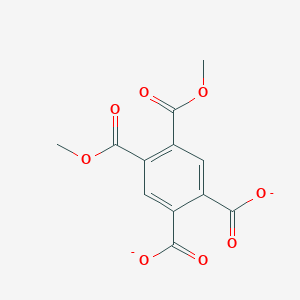
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid](/img/structure/B12555000.png)
![Benzoic acid, [(heptadecafluorononenyl)oxy]-](/img/structure/B12555002.png)
![4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B12555006.png)
